molecular formula C10H21NO2 B13481112 2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol

2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol

Cat. No.: B13481112
M. Wt: 187.28 g/mol
InChI Key: AHRFSESGNUYNKG-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol is an organic compound that features both an amine and an alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol can be approached through several synthetic routes. One common method involves the reaction of a tetrahydropyran derivative with a butanol derivative under conditions that promote the formation of the desired product. Typical reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction may be carried out in a solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method would depend on factors such as the desired purity of the product, the cost of raw materials, and the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol can undergo a variety of chemical reactions due to the presence of its amine and alcohol functional groups. These reactions may include:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The amine group can be reduced to form a primary amine.

    Substitution: Both the amine and alcohol groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the alcohol group could yield a ketone or aldehyde, while reduction of the amine group could yield a primary amine.

Scientific Research Applications

2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol may have a range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for binding to biological targets.

    Medicine: As a potential therapeutic agent or drug precursor.

    Industry: As an intermediate in the production of materials or chemicals.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, and could influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)butan-1-ol may include other amine-alcohol compounds, such as:

  • 2-(Aminomethyl)-1-butanol
  • 2-(Aminomethyl)-1-(tetrahydro-2h-pyran-4-yl)ethanol

Uniqueness

The uniqueness of this compound lies in its specific structure, which may confer unique chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-(aminomethyl)-1-(oxan-4-yl)butan-1-ol

InChI

InChI=1S/C10H21NO2/c1-2-8(7-11)10(12)9-3-5-13-6-4-9/h8-10,12H,2-7,11H2,1H3

InChI Key

AHRFSESGNUYNKG-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C(C1CCOCC1)O

Origin of Product

United States

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